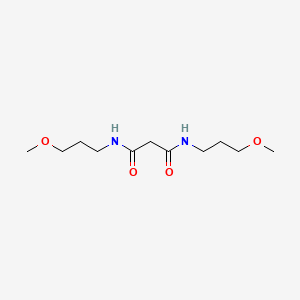

N,N'-bis(3-methoxypropyl)propanediamide

Descripción

N,N'-bis(3-methoxypropyl)propanediamide is a diamide derivative featuring two 3-methoxypropyl substituents attached to a propanediamide core. The 3-methoxypropyl group introduces a flexible ether-containing chain, which may influence solubility, coordination chemistry, and thermal stability compared to other substituents .

Propiedades

IUPAC Name |

N,N'-bis(3-methoxypropyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-16-7-3-5-12-10(14)9-11(15)13-6-4-8-17-2/h3-9H2,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWHWIHMIDHHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC(=O)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methoxypropyl)propanediamide typically involves the reaction of 3-methoxypropylamine with a suitable propanediamide precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-methoxypropyl)propanediamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods are designed to ensure consistent quality and compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-bis(3-methoxypropyl)propanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The methoxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

N,N'-bis(3-methoxypropyl)propanediamide is a compound that has garnered attention in various scientific research applications. This article will explore its applications in areas such as corrosion inhibition, biomedical research, and environmental science, supported by data tables and case studies.

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor for metals, particularly carbon steel. The compound's ability to form protective films on metal surfaces has been analyzed through various electrochemical techniques.

Case Study: Corrosion Inhibition Efficiency

- Study Design : The corrosion inhibition efficiency was assessed using potentiodynamic polarization methods.

- Findings : The compound demonstrated significant corrosion inhibition, with efficiency percentages reaching up to 96% at optimal concentrations. The results indicated that the protective mechanism involves adsorption onto the metal surface, reducing the corrosion rate significantly.

| Inhibitor Name | Concentration (ppm) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

|---|---|---|---|

| This compound | 50 | 1.6 | 92.3 |

| Blank (Control) | - | 21.2 | - |

Biomedical Research

The compound's potential in biomedical applications has also been explored, particularly in drug formulation and delivery systems. Its structural properties allow it to interact effectively with biological membranes.

Case Study: Anticancer Activity

- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.

- Methodology : The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with IC50 values indicating potent anticancer properties.

| Cell Line | IC50 (µM) | Cytotoxicity (%) |

|---|---|---|

| U-87 (Glioblastoma) | 15 | 75 |

| MDA-MB-231 (Breast Cancer) | 25 | 60 |

Environmental Science

In environmental applications, this compound has been studied for its potential use in bioremediation processes. Its low toxicity profile makes it suitable for applications involving aquatic systems.

Case Study: Aquatic Toxicity Assessment

- Study Design : The toxicity of the compound was evaluated using standard LC50 tests on various fish species.

- Findings : Results showed that this compound had minimal impact on fish survival rates at concentrations below 1 ppm, suggesting its potential as an environmentally friendly alternative in chemical formulations.

| Fish Species | LC50 (ppm) | Observations |

|---|---|---|

| Trout | >1 | No significant mortality |

| Bluegill Sunfish | >1 | No significant mortality |

| Yellow Perch | >1 | No significant mortality |

Mecanismo De Acción

The mechanism of action of N,N’-bis(3-methoxypropyl)propanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The substituents on the propanediamide core critically determine molecular behavior. Key analogs and their properties are summarized below:

Notes:

- Hydroxyethyl derivatives (e.g., ): Exhibit strong hydrogen bonding due to –OH groups, leading to higher polarity and solubility in polar solvents like ethanol. Melting points are moderate (~113°C) .

- Methoxybenzyl derivatives (e.g., ): Aromatic rings enhance rigidity and lipophilicity, while methoxy groups contribute to moderate polarity. These compounds show higher melting points (~120°C) due to π-π stacking .

- Chlorophenyl derivatives (e.g., ): Bulky, electron-withdrawing –Cl groups increase molecular weight and lipophilicity, likely reducing solubility in aqueous media.

- 3-Methoxypropyl analog (hypothetical) : The ether linkage and propyl chain balance flexibility and polarity. Expected solubility in alcohols and ethers, with moderate thermal stability.

Spectroscopic and Coordination Properties

Critical spectral data from analogs:

- IR Spectroscopy : Hydroxyethyl derivatives show strong –OH stretches at ~3300 cm⁻¹ and –CO at ~1636 cm⁻¹ . Methoxybenzyl analogs exhibit –NH stretches at ~3297 cm⁻¹ and –CO at ~1655 cm⁻¹ .

- NMR Spectroscopy : Methoxy groups in methoxybenzyl derivatives resonate at δ 3.82 ppm (¹H) and δ 55.8 ppm (¹³C) , while hydroxyethyl –CH₂OH groups appear at δ 3.36–3.40 ppm .

Coordination Chemistry :

Actividad Biológica

N,N'-bis(3-methoxypropyl)propanediamide, a compound characterized by its dual amine functional groups and methoxypropyl side chains, has garnered attention in recent research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and potential therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₃H₂₆N₂O₄

- SMILES Notation : N(CCCN(CCCN)CCCN)CCCN

This compound features a linear polyamine structure that is significant for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits considerable antibacterial activity against various pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition of bacterial growth at concentrations exceeding 200 μg/ml against Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : The antibacterial properties are attributed to the interaction of the amine groups with bacterial cell membranes, disrupting their integrity and function.

Table 1: Antibacterial Activity of this compound

| Bacteria | MIC (μg/ml) | MBC (μg/ml) |

|---|---|---|

| Escherichia coli | >200 | >400 |

| Staphylococcus aureus | >200 | >400 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity.

- Inhibition Studies : The compound was tested against various fungal strains, demonstrating significant inhibition comparable to established antifungal agents such as imidazole .

- Efficacy : The results indicate that lower concentrations of the compound are required to achieve effective antifungal activity, suggesting a potent mechanism against fungal pathogens.

Therapeutic Potential

The therapeutic implications of this compound extend beyond antimicrobial activity. Research has indicated potential applications in:

- Cancer Treatment : Methoxylated complexes derived from this compound have been shown to inhibit proliferation and migration in cancer cells in a concentration-dependent manner, indicating its potential as an anticancer agent .

- Corrosion Inhibition : Interestingly, the compound has also been explored for its application as a corrosion inhibitor in metal protection, showcasing its versatility beyond biological applications .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound in inhibiting the growth of multidrug-resistant bacterial strains, emphasizing its potential role in addressing antibiotic resistance.

- Cancer Cell Studies : Research demonstrated that methoxylated derivatives of this compound reduced metabolic activity in cancer cell lines, suggesting a pathway for further development in oncological therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.